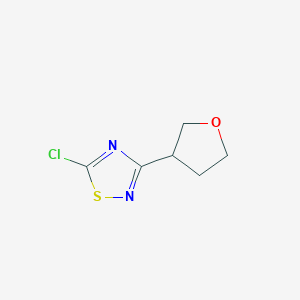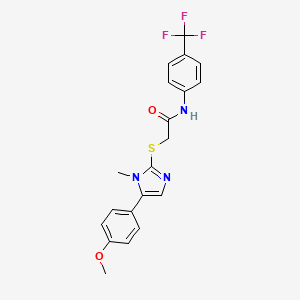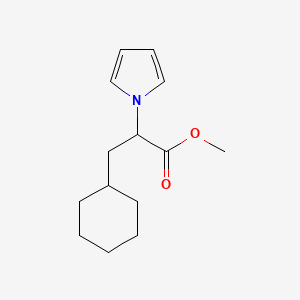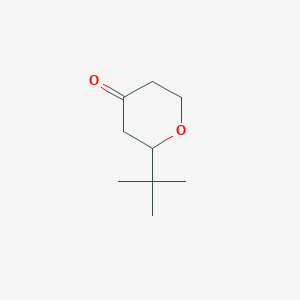
5-Chloro-3-(oxolan-3-yl)-1,2,4-thiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-3-(oxolan-3-yl)-1,2,4-thiadiazole, also known as COT, is a heterocyclic compound with potential applications in the field of medicinal chemistry. Its unique chemical structure makes it a potential candidate for the development of new drugs with enhanced therapeutic properties.
Wissenschaftliche Forschungsanwendungen
Synthesis and Fungicidal Activity
The synthesis and evaluation of 1,2,4-thiadiazole derivatives for their fungicidal activity have been explored, revealing potential in agriculture for controlling rice sheath blight, a significant disease affecting rice crops. This research emphasizes the chemical's role in developing new fungicides with improved efficacy against plant pathogens (Chen, Li, & Han, 2000).
Structural and Electronic Properties
Investigations into the structure and electronic properties of 1,2,4-thiadiazole derivatives, including their crystal and molecular structures, have been conducted. These studies utilize various spectroscopic techniques and density functional theory (DFT) calculations, providing insights into their potential applications in materials science and as nonlinear optical (NLO) materials (Kerru et al., 2019).
Antipsychotic and Anticonvulsant Agents
Research on substituted benzoxazepine and benzothiazepine derivatives, including 1,2,4-thiadiazole, has demonstrated their potential as antipsychotic and anticonvulsant agents. These findings highlight the chemical's applicability in developing new medications for treating psychiatric disorders and epilepsy (Kaur, Kumar, Chaudhary, & Kumar, 2012).
Cytotoxic Activity
The synthesis of thiazole derivatives bearing a coumarin nucleus, including 1,2,4-thiadiazole derivatives, and their evaluation for cytotoxic activity against human cells have been explored. This research suggests potential therapeutic applications in cancer treatment, emphasizing the importance of structural modification in enhancing bioactivity (Gomha & Khalil, 2012).
Corrosion Inhibition
Studies on 1,2,4-thiadiazole derivatives as corrosion inhibitors for mild steel in acidic solutions have been conducted. These compounds exhibit significant inhibition properties, offering insights into their potential applications in materials science, particularly in corrosion protection strategies (Bentiss et al., 2007).
Antimicrobial Activity and Genotoxicity Assessment
Research on 1,2,3-thiadiazole and 1,2,3-selenadiazole derivatives, including their antimicrobial activity against pathogenic microbes and genotoxicity assessment in vivo, indicates their potential as antibiotics. This work emphasizes the importance of evaluating both therapeutic efficacy and safety in drug development (Al-Smadi et al., 2019).
Eigenschaften
IUPAC Name |
5-chloro-3-(oxolan-3-yl)-1,2,4-thiadiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2OS/c7-6-8-5(9-11-6)4-1-2-10-3-4/h4H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJQXRGKFHZCWGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C2=NSC(=N2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(3aR,6aS)-octahydropyrrolo[3,4-c]pyrrol-2-yl]prop-2-yn-1-one; trifluoroacetic acid](/img/structure/B2567220.png)
![6-(4-methylpiperazin-1-yl)-11H-benzo[b][1,4]benzodiazepin-3-ol](/img/structure/B2567222.png)
![2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2567223.png)

![N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2567225.png)

![7-[(2-cyclohex-1-en-1-ylethyl)amino]-2-phenyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2567228.png)

![5,7-Dimethyl-2-thiophen-2-ylpyrazolo[1,5-a]pyrimidine](/img/no-structure.png)
![N-benzyl-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2567235.png)



![Methyl 2-amino-2-[3-(4-methoxybutyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2567241.png)